molecular formula C18H28N2O2 B14113508 (S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate

(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate

Cat. No.: B14113508
M. Wt: 304.4 g/mol
InChI Key: ZRUGBEIDHHLPCQ-INIZCTEOSA-N
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Description

(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a tert-butyl group, a benzyl group, and an ethyl group attached to the piperazine ring

Preparation Methods

The synthesis of (S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.

    Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl bromide.

    Incorporation of the tert-Butyl Group: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications, including neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate can be compared with other similar piperazine derivatives, such as:

    tert-Butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate: This compound has a hydroxymethyl group instead of an ethyl group, which may result in different chemical and biological properties.

    tert-Butyl 4-benzylpiperazine-1-carboxylate:

    Benzylpiperazine: A simpler derivative without the tert-butyl and ethyl groups, commonly studied for its psychoactive properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl (3S)-4-benzyl-3-ethylpiperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-5-16-14-20(17(21)22-18(2,3)4)12-11-19(16)13-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3/t16-/m0/s1

InChI Key

ZRUGBEIDHHLPCQ-INIZCTEOSA-N

Isomeric SMILES

CC[C@H]1CN(CCN1CC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CCN1CC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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